Cas no 1170001-29-2 (3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide)
3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide
- 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
- VU0645252-1
- SR-01000922832
- 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
- SR-01000922832-1
- F5495-0138
- 1170001-29-2
- AKOS024511120
-
- Inchi: 1S/C22H23FN4O2S/c1-29-17-10-8-15(9-11-17)13-24-22(28)27-12-4-5-16(14-27)20-25-26-21(30-20)18-6-2-3-7-19(18)23/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,24,28)
- InChI Key: LNTGBPVEUUOJND-UHFFFAOYSA-N
- SMILES: N1(C(NCC2=CC=C(OC)C=C2)=O)CCCC(C2=NN=C(C3=CC=CC=C3F)S2)C1
Computed Properties
- Exact Mass: 426.15257532g/mol
- Monoisotopic Mass: 426.15257532g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 95.6Ų
3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5495-0138-2μmol |
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
1170001-29-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5495-0138-5μmol |
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
1170001-29-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5495-0138-1mg |
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
1170001-29-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5495-0138-2mg |
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
1170001-29-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5495-0138-3mg |
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
1170001-29-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5495-0138-4mg |
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
1170001-29-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5495-0138-5mg |
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
1170001-29-2 | 5mg |
$69.0 | 2023-09-10 |
3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide
Comprehensive Overview of 3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide (CAS No. 1170001-29-2)
The compound 3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide (CAS No. 1170001-29-2) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of a thiadiazole core, fluorophenyl moiety, and methoxyphenyl substituents makes it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and receptor modulation. Researchers are increasingly exploring its potential applications in neurodegenerative diseases, metabolic disorders, and inflammatory conditions, aligning with current trends in precision medicine.
One of the key features of this compound is its piperidine-carboxamide backbone, which enhances its bioavailability and binding affinity to biological targets. The presence of a 2-fluorophenyl group introduces electron-withdrawing properties, potentially improving metabolic stability. Meanwhile, the 4-methoxyphenyl segment may contribute to solubility and pharmacokinetic profiles, addressing common challenges in drug development. These attributes make it a subject of interest for structure-activity relationship (SAR) studies, a hot topic in computational chemistry and AI-driven drug design.
In recent years, the demand for small-molecule therapeutics has surged, driven by advancements in high-throughput screening and fragment-based drug discovery. The compound’s thiadiazole scaffold is particularly noteworthy, as this heterocycle is frequently employed in anticancer and antimicrobial agents. Its mechanism of action may involve interactions with kinases or G-protein-coupled receptors (GPCRs), which are frequently searched terms in biomedical literature and patent databases.
From a synthetic chemistry perspective, the preparation of 3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide involves multi-step organic transformations, including cyclization, amide coupling, and functional group interconversion. These processes are critical for researchers optimizing yield and purity, which are frequently discussed in process chemistry forums. The compound’s CAS No. 1170001-29-2 serves as a unique identifier in chemical databases like SciFinder and Reaxys, facilitating global collaboration.
Environmental and green chemistry considerations are also relevant, as the pharmaceutical industry shifts toward sustainable synthesis. The fluorinated and methoxylated groups in this compound may require specialized catalytic methods to minimize waste, a topic trending in ACS Green Chemistry journals. Additionally, its potential as a bioisostere for existing drugs aligns with the growing interest in drug repurposing, a cost-effective strategy in rare disease research.
In conclusion, 3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide represents a versatile scaffold with broad applicability in modern drug development. Its structural features and pharmacological potential resonate with current research priorities, including personalized medicine, AI-augmented discovery, and sustainable chemistry. As scientific inquiries into its properties expand, this compound is poised to remain a focal point in medicinal chemistry and therapeutic innovation.
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